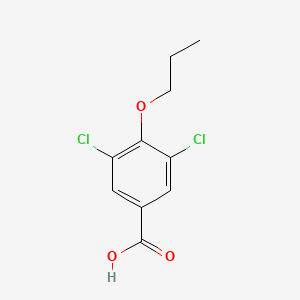
3,5-Dichloro-4-propoxybenzoic acid
Übersicht
Beschreibung
3,5-Dichloro-4-propoxybenzoic acid is a useful research compound. Its molecular formula is C10H10Cl2O3 and its molecular weight is 249.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,5-Dichloro-4-propoxybenzoic acid (CAS Number: 41490-09-9) is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and implications in health and disease.
- Molecular Formula : C10H10Cl2O3
- Molecular Weight : 249.09 g/mol
- CAS Number : 41490-09-9
The biological activity of this compound is primarily linked to its interactions with cellular pathways involved in apoptosis and cell cycle regulation. Studies have indicated that compounds with similar structures can disrupt mitotic processes and induce apoptosis in cancer cells.
Apoptosis Induction
Research shows that derivatives of benzoic acid can promote apoptosis through various pathways. For instance, compounds that disrupt spindle assembly have been observed to induce high levels of γH2AX, a marker for DNA damage, during mitosis. This leads to cell cycle arrest followed by apoptosis upon release from the arrest state .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. A study focused on benzoic acid derivatives found that certain compounds enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts .
| Compound | Activity Type | Effectiveness |
|---|---|---|
| This compound | Apoptosis Induction | High |
| Other benzoic acid derivatives | Proteasome Activation | Moderate |
Cytotoxicity Assays
Further evaluations have shown that while some benzoic acid derivatives exhibit cytotoxic effects on cancer cell lines (e.g., Hep-G2), others like this compound may not show significant cytotoxicity at lower concentrations. This suggests a selective action against certain cell types while sparing normal cells .
Case Studies
- Colon Cancer Cell Lines : In studies involving colon cancer cell lines such as HCT116, compounds related to this compound induced apoptosis through mechanisms involving clathrin heavy chain disruption. This resulted in impaired mitotic spindle formation and subsequent cell death .
- Protein Degradation Pathways : Another study highlighted the ability of benzoic acid derivatives to enhance protein degradation systems, suggesting potential applications in diseases characterized by protein aggregation or misfolding .
Eigenschaften
IUPAC Name |
3,5-dichloro-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSKTSQBDRLEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372469 | |
| Record name | 3,5-dichloro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41490-09-9 | |
| Record name | 3,5-dichloro-4-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















